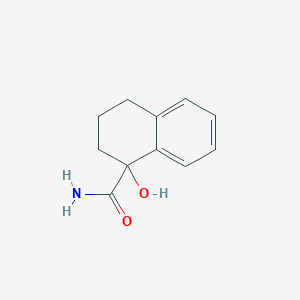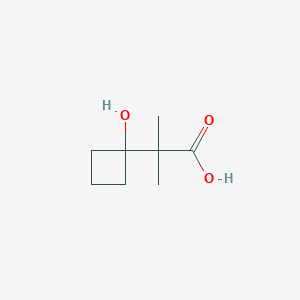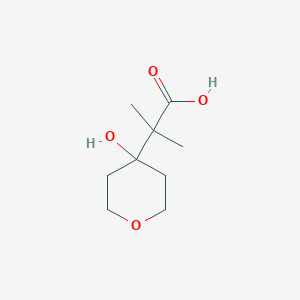
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid, commonly known as 4-hydroxy-2-methyl-2-oxopropanoic acid (HMPA) is a naturally occurring carboxylic acid found in human tissues, plant tissues and bacterial cultures. HMPA is a key intermediate in the metabolism of carbohydrates, proteins, and lipids. It is also involved in the production of numerous important metabolic products such as amino acids, nucleotides, and fatty acids. In addition, HMPA plays a role in the regulation of cell growth and differentiation, as well as the maintenance of homeostasis.
Aplicaciones Científicas De Investigación
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has been studied extensively in scientific research and has been found to be involved in a variety of biological processes. It has been used in studies of the regulation of cell growth and differentiation, as well as in studies of the metabolism of carbohydrates, proteins, and lipids. In addition, 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has been used in studies of the regulation of gene expression, and it has been found to have antimicrobial and antiviral activity. 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has also been used in studies of the role of free radicals in the development of diseases such as cancer.
Mecanismo De Acción
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid works by modulating the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It also acts as an antioxidant, scavenging free radicals that can damage cells and cause diseases such as cancer. In addition, 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has been found to regulate the expression of certain genes, which can affect the growth and differentiation of cells.
Biochemical and Physiological Effects
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It also has antioxidant activity, scavenging free radicals that can damage cells and cause diseases such as cancer. In addition, 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has been found to regulate the expression of certain genes, which can affect the growth and differentiation of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it can be synthesized in a variety of ways, making it a versatile compound for use in experiments. However, 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid can be toxic in large doses and can cause irritation to the skin and eyes.
Direcciones Futuras
There are numerous potential future directions for research on 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid. These include further studies of the biochemical and physiological effects of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid, as well as studies of its potential therapeutic applications. In addition, further studies of the role of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid in the regulation of gene expression and cell growth and differentiation could be conducted. Furthermore, research into the potential use of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid as an antioxidant could be explored. Finally, further studies of the potential toxicity of 2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid could be conducted.
Métodos De Síntesis
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid can be synthesized by a variety of methods, including the oxidation of 2-methyl-2-oxopropanoic acid with either hydrogen peroxide or an oxidizing agent such as potassium permanganate or sodium dichromate. It can also be synthesized from 2-methyl-2-oxopropanoic acid and an alkyl halide, such as ethyl bromide, through a nucleophilic substitution reaction.
Propiedades
IUPAC Name |
2-(4-hydroxyoxan-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCVGIHDOJGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxytetrahydro-2h-pyran-4-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





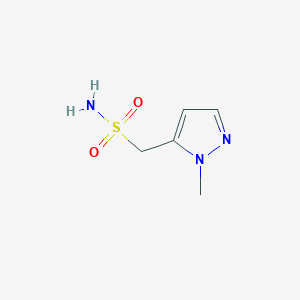
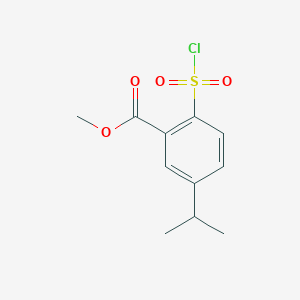
![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
